molecular formula C22H16ClF2N3O6 B11506017 N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11506017
M. Wt: 491.8 g/mol
InChI Key: JDGBTDXOPAHYFA-UHFFFAOYSA-N
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Description

N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-6-NITRO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that features both indole and coumarin moieties. The presence of these two significant heterocyclic systems makes this compound particularly interesting for various scientific research applications. Indole derivatives are known for their biological activities, while coumarin derivatives are widely studied for their medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-6-NITRO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the indole and coumarin precursors. The indole moiety can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The coumarin moiety can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product would be crucial, potentially involving techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-6-NITRO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the indole or coumarin rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety could yield indole-2-carboxylic acid derivatives, while reduction of the nitro group could produce corresponding amines.

Scientific Research Applications

N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-6-NITRO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-6-NITRO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with multiple receptors and enzymes, potentially inhibiting or activating specific biochemical pathways . The coumarin moiety can also interact with enzymes, such as those involved in the metabolism of drugs and other xenobiotics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-6-NITRO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is unique due to the combination of both indole and coumarin moieties within a single molecule. This dual functionality allows it to exhibit a broader range of biological activities and makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C22H16ClF2N3O6

Molecular Weight

491.8 g/mol

IUPAC Name

N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-6-nitro-2-oxochromene-3-carboxamide

InChI

InChI=1S/C22H16ClF2N3O6/c1-11-15(16-10-14(34-22(23,24)25)3-4-18(16)27-11)6-7-26-20(29)17-9-12-8-13(28(31)32)2-5-19(12)33-21(17)30/h2-5,8-10,27H,6-7H2,1H3,(H,26,29)

InChI Key

JDGBTDXOPAHYFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCNC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O

Origin of Product

United States

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